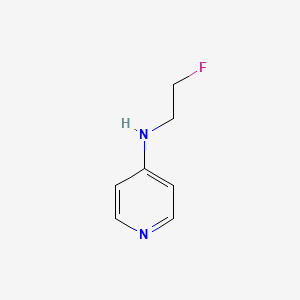

N-(2-Fluoroethyl)pyridin-4-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-Fluoroethyl)pyridin-4-amine, also known as this compound, is a useful research compound. Its molecular formula is C7H9FN2 and its molecular weight is 140.161. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

N-(2-Fluoroethyl)pyridin-4-amine, a fluorinated derivative of 4-aminopyridine, has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and neuropharmacology. This compound is noted for its ability to modulate potassium channels, making it a candidate for treating neurological disorders. Below is a comprehensive overview of its applications, supported by data tables and case studies.

Potassium Channel Modulation

This compound is primarily explored for its role as a potassium channel blocker. This property is particularly relevant in the context of demyelinating diseases such as multiple sclerosis (MS) and traumatic brain injury (TBI). By inhibiting potassium channels, the compound can enhance neuronal impulse conduction in demyelinated fibers.

Therapeutic Applications in Neurological Disorders

Research has indicated that derivatives of 4-aminopyridine, including this compound, may be beneficial in treating conditions like:

- Multiple Sclerosis : By restoring impulse conduction in demyelinated axons, these compounds can alleviate symptoms associated with MS .

- Traumatic Brain Injury : Similar mechanisms may apply, where the restoration of neuronal conduction can improve outcomes in TBI patients .

Imaging Applications

Fluorinated compounds are often utilized in positron emission tomography (PET) imaging due to their favorable pharmacokinetic properties. This compound derivatives have been tested for their ability to penetrate the blood-brain barrier effectively, making them suitable candidates for neuroimaging studies .

Case Studies and Clinical Trials

Several studies have explored the efficacy of potassium channel blockers in clinical settings:

- Study on Multiple Sclerosis : A clinical trial involving 4-aminopyridine derivatives showed significant improvements in walking speed and overall function among MS patients .

- Animal Studies : In rodent models, this compound demonstrated rapid brain uptake and prolonged retention time compared to non-fluorinated analogs, indicating its potential utility in both therapeutic and diagnostic applications .

Table 1: Comparison of Potassium Channel Blockers

| Compound Name | Potassium Channel Target | Clinical Application | Blood-Brain Barrier Penetration |

|---|---|---|---|

| This compound | K_v1 family | Multiple Sclerosis | High |

| 4-Aminopyridine | K_v1 family | Multiple Sclerosis | Moderate |

| 3,4-Diaminopyridine | K_v1 family | Lambert-Eaton Syndrome | Moderate |

Table 2: Summary of Case Studies

| Study Reference | Condition | Findings |

|---|---|---|

| Wulff et al., 2009 | Multiple Sclerosis | Improved impulse conduction |

| Cai et al., 2012 | Traumatic Brain Injury | Enhanced neuronal recovery |

属性

CAS 编号 |

122974-87-2 |

|---|---|

分子式 |

C7H9FN2 |

分子量 |

140.161 |

IUPAC 名称 |

N-(2-fluoroethyl)pyridin-4-amine |

InChI |

InChI=1S/C7H9FN2/c8-3-6-10-7-1-4-9-5-2-7/h1-2,4-5H,3,6H2,(H,9,10) |

InChI 键 |

PKGYWEPNRJMYFR-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1NCCF |

同义词 |

4-Pyridinamine,N-(2-fluoroethyl)-(9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。